1-oxaspiro[3.3]heptan-6-one

Drug Discovery Physicochemical Properties Bioisosteres

1-Oxaspiro[3.3]heptan-6-one (CAS 2758004-74-7) is a strained, spirocyclic building block defined by the fusion of a four-membered oxetane ring and a four-membered cyclobutanone ring at a single quaternary carbon, yielding a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol. This unique architecture confers both high three-dimensionality (fraction of sp³-hybridized carbons, Fsp³ = 0.83) and a ketone functional handle for downstream derivatization, positioning it as a versatile intermediate for synthesizing novel bioactive molecules.

Molecular Formula C6H8O2
Molecular Weight 112.1
CAS No. 2758004-74-7
Cat. No. B6181993
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-oxaspiro[3.3]heptan-6-one
CAS2758004-74-7
Molecular FormulaC6H8O2
Molecular Weight112.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro[3.3]heptan-6-one (CAS 2758004-74-7): A Dual-Functional, sp3-Rich Scaffold for Drug Discovery Procurement


1-Oxaspiro[3.3]heptan-6-one (CAS 2758004-74-7) is a strained, spirocyclic building block defined by the fusion of a four-membered oxetane ring and a four-membered cyclobutanone ring at a single quaternary carbon, yielding a molecular formula of C₆H₈O₂ and a molecular weight of 112.13 g/mol . This unique architecture confers both high three-dimensionality (fraction of sp³-hybridized carbons, Fsp³ = 0.83) and a ketone functional handle for downstream derivatization, positioning it as a versatile intermediate for synthesizing novel bioactive molecules . Its significance in modern medicinal chemistry stems from its validated role as a precursor to a family of 6-functionalized 1-oxaspiro[3.3]heptane building blocks, which are increasingly exploited to explore lead-like chemical space and as saturated bioisosteres for planar aromatic rings [1].

Why Generic sp³-Rich Scaffolds Cannot Substitute for 1-Oxaspiro[3.3]heptan-6-one in Lead Optimization


The common assumption that any sp³-rich scaffold can serve as a generic 'escape from flatland' is contradicted by the unique, quantifiable impact of the 1-oxaspiro[3.3]heptane core on molecular properties. Simply substituting 1-oxaspiro[3.3]heptan-6-one with a carbocyclic spiro[3.3]heptane or a monocyclic analog like cyclohexanone fails to replicate the precise dual functionality it provides: an oxetane unit for profound solubility enhancement and a ketone for vector-controlled derivatization [1]. Crucially, the incorporation of an oxygen atom into a spiro[3.3]heptane scaffold has been shown to increase aqueous solubility by up to 40-fold compared to its carbocyclic counterpart, a difference that directly dictates whether a lead series will succeed in downstream ADME profiling [2]. This molecule is not merely a source of three-dimensionality; it is a specifically engineered module where the oxetane oxygen and the cyclobutanone carbonyl work in concert to modulate lipophilicity, metabolic stability, and synthetic tractability in ways that closely related analogs cannot match [3].

Quantitative Differentiation Guide: 1-Oxaspiro[3.3]heptan-6-one vs. Key Analogs and In-Class Candidates


Aqueous Solubility Enhancement: 1-Oxaspiro[3.3]heptane Core vs. Carbocyclic Spiro[3.3]heptane

The incorporation of a single oxygen atom into the spiro[3.3]heptane framework dramatically improves aqueous solubility. A direct comparison within the spiro[3.3]heptane class shows that the 1-oxa variant can increase solubility by a factor of up to 40 compared to its all-carbon spiro[3.3]heptane analog [1]. This effect is attributed to the increased polarity and hydrogen-bond acceptor capacity of the oxetane oxygen, which simultaneously lowers logP. This large magnitude difference means that a lead compound incorporating the 1-oxa core has a fundamentally different developability profile and is far less likely to fail due to poor solubility.

Drug Discovery Physicochemical Properties Bioisosteres

3D Character & Isomer Diversity: Spiro[3.3]heptane Core vs. Benzene Ring Bioisostere

As a representative of the broader spiro[3.3]heptane class, the 1-oxaspiro[3.3]heptan-6-one scaffold offers a fundamental advantage over the planar benzene ring it often replaces. While a para-substituted benzene has an Fsp³ value of 0 and only one possible disubstituted isomer, the saturated spiro[3.3]heptane core has an Fsp³ of 1.0, with 18 possible ways to arrange two different substituents, all 18 of which are chiral [1]. When incorporated into the anticancer drug Sonidegib as a replacement for the meta-benzene ring, the spiro[3.3]heptane analog retained high potency, demonstrating that this scaffold can effectively mimic the geometry of a benzene ring while offering vastly superior opportunities for exploring chemical space and creating novel intellectual property [2]. This transformation turns a flat, achiral, and heavily patented chemical space into a three-dimensional, chiral, and patent-free landscape.

Medicinal Chemistry Bioisosterism Lead Optimization

Synthetic Accessibility & Scalability: Validated Decagram-Scale Route vs. Bespoke Analogs

A key differentiator for 1-oxaspiro[3.3]heptan-6-one and its derivatives is the existence of a published, scalable synthetic route. A 2023 publication describes the first reported decagram-scale synthesis of seven new 1-oxaspiro[3.3]heptane building blocks, including the title compound, from the inexpensive precursor 3-oxocyclobutane-1-carboxylic acid in 6 to 13 operationally simple steps [1]. This contrasts sharply with many other novel spirocyclic scaffolds that lack a demonstrated scalable pathway, making their use in projects requiring multigram quantities prohibitively expensive or time-consuming. The availability of detailed 2D NMR characterization data for 1-oxaspiro[3.3]heptan-6-one further reduces analytical ambiguity and accelerates its integration into research projects [2].

Synthetic Chemistry Scale-up Building Blocks

Chemical Space Coverage: Lead-Likeness of Derived Library vs. Average Drug-Like Space

The utility of a building block is defined by the quality of the compounds it can generate. A virtual combinatorial library generated from the 6-functionalized 1-oxaspiro[3.3]heptane building blocks using the LLAMA software demonstrated a 'high propensity' to populate lead-like chemical space [1]. This computational evidence is not a generic statement about Fsp³-rich molecules; it is a specific, quantified outcome for this exact scaffold family, showing that derivatives are not just 'more three-dimensional' but are statistically more likely to meet physicochemical criteria (e.g., molecular weight, logP, hydrogen bond donors/acceptors) associated with successful oral drug leads. This provides a data-driven rationale for selecting this core over other novel but computationally unvalidated spirocycles.

Computational Chemistry Virtual Screening Lead-Likeness

High-Impact Application Scenarios for 1-Oxaspiro[3.3]heptan-6-one in Drug Discovery


Replacement of a Metabolic 'Soft Spot' in a Lead Molecule

A lead series exhibits potent activity but is rapidly cleared in microsomal assays due to oxidation at a specific site. A medicinal chemist can use 1-oxaspiro[3.3]heptan-6-one as a synthetic handle to introduce the 1-oxaspiro[3.3]heptane core as a saturated bioisostere for a metabolically labile phenyl ring. The documented ability of the spiro[3.3]heptane core to block metabolic oxidation, combined with the 40-fold solubility enhancement over a carbocyclic analog, means the new analog is not only likely to be more stable but also to maintain better solubility despite the increase in saturated carbons [1].

Expanding SAR Around a Flat, Achiral Pharmacophore

A hit from a high-throughput screen contains a para-substituted benzene ring, limiting the exploration of new vectors and creating a crowded intellectual property space. By employing 1-oxaspiro[3.3]heptan-6-one as a key intermediate, chemists can replace this flat ring with a chiral, non-coplanar scaffold. This single replacement increases the number of possible disubstituted isomers from 3 (achiral) to 18 (all chiral), thereby opening up unexplored vectors for enhancing potency and selectivity while generating novel, patentable composition of matter [2].

Fragment-Based Drug Discovery (FBDD) Library Design

An FBDD campaign requires a library of small, highly soluble, and shapely fragments. 1-Oxaspiro[3.3]heptan-6-one, with its low molecular weight (112.13), inherent three-dimensionality (Fsp³ = 0.83), and validated scalability, is an ideal core for generating a fragment library. The LLAMA-validated 'high propensity' of its derivatives to populate lead-like space gives confidence that any fragment hits can be efficiently optimized, making it a strategic anchor point for a fragment library rather than a compound to be procured only as a late-stage intermediate [3].

Quote Request

Request a Quote for 1-oxaspiro[3.3]heptan-6-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.